3-Iodo-5-nitro-1-trityl-1H-indazole
Overview
Description
3-Iodo-5-nitro-1-trityl-1H-indazole: is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole derivative, followed by nitration and tritylation. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions on the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Iodo-5-nitro-1-trityl-1H-indazole can undergo reduction to form amino derivatives.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trityl group can be removed or replaced with other protecting groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed:
- Amino derivatives from the reduction of the nitro group.
- Substituted indazoles from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3-Iodo-5-nitro-1-trityl-1H-indazole is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for the design of molecules that can target specific biological pathways, potentially leading to new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitro-1-trityl-1H-indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine and trityl groups can influence the compound’s binding affinity to proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of cellular signaling pathways.
Comparison with Similar Compounds
3-Iodo-5-nitro-1H-indazole: Lacks the trityl group but shares similar functional groups.
5-Nitro-1-trityl-1H-indazole: Lacks the iodine atom but retains the nitro and trityl groups.
3-Iodo-1-trityl-1H-indazole: Lacks the nitro group but has the iodine and trityl groups.
Uniqueness: 3-Iodo-5-nitro-1-trityl-1H-indazole is unique due to the presence of all three functional groups (iodine, nitro, and trityl) on the indazole ring
Properties
IUPAC Name |
3-iodo-5-nitro-1-tritylindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYWDVQXBRZATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.